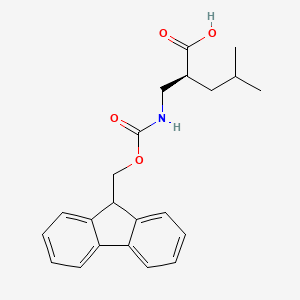

(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid

Description

Chemical Identification and Nomenclature

N-(9-Fluorenylmethoxycarbonyl)-L-leucine is systematically identified through multiple nomenclature systems and regulatory identifiers that establish its unique chemical identity. The compound bears the Chemical Abstracts Service registry number 35661-60-0, which serves as its primary identification in chemical databases worldwide. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid, reflecting its stereochemical configuration and functional group arrangement.

The molecular formula C21H23NO4 indicates the presence of twenty-one carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 353.41 grams per mole. The compound is also recognized under several synonymous designations including N-(9-fluorenylmethoxycarbonyl)-L-leucine, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine, and various abbreviated forms that reflect its structural components. The European Community has assigned it the number 252-662-7, while the Food and Drug Administration Unique Ingredient Identifier is KF18F70UF3.

Additional chemical identifiers include the InChI Key CBPJQFCAFFNICX-IBGZPJMESA-N and the canonical SMILES notation CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13, which provide standardized representations of the molecular structure for computational chemistry applications. These multiple identification systems ensure accurate communication and referencing of this compound across different scientific disciplines and regulatory frameworks.

Structural Characteristics and Configuration

The structural architecture of N-(9-Fluorenylmethoxycarbonyl)-L-leucine encompasses two distinct molecular components that confer its unique chemical properties and biological activity. The leucine backbone represents the fundamental amino acid structure, characterized by an isobutyl side chain that branches at the gamma carbon position rather than the beta carbon as observed in isoleucine. This branching pattern creates a distinctive three-dimensional arrangement that influences both the compound's physical properties and its interactions with other molecules during peptide synthesis.

The fluorenylmethoxycarbonyl protecting group constitutes the second major structural element, consisting of a fluorene moiety connected through a methoxycarbonyl linker to the amino group of leucine. The fluorene system comprises two benzene rings fused to a central five-membered ring, creating a rigid planar structure that exhibits strong fluorescence properties. This fluorescent characteristic proves particularly valuable in analytical applications, as it enables monitoring of deprotection reactions through ultraviolet spectroscopy.

The stereochemical configuration of the compound is defined by the S-configuration at the alpha carbon of the leucine residue, which corresponds to the naturally occurring L-form of the amino acid. This specific configuration is critical for maintaining the correct spatial arrangement in peptide structures and ensuring biological activity in the resulting synthetic products. The carbamate linkage between the protecting group and the amino acid creates a stable yet selectively cleavable bond that can be removed under basic conditions without affecting other protecting groups or sensitive functional groups in the molecule.

| Structural Component | Characteristics | Function |

|---|---|---|

| Leucine backbone | Branched aliphatic side chain | Provides amino acid framework |

| Fluorene system | Rigid planar aromatic structure | Offers protection and fluorescence |

| Carbamate linkage | Base-labile protecting bond | Enables selective deprotection |

| Methyl groups | Branched at gamma carbon | Determines side chain properties |

Physicochemical Properties

The physicochemical properties of N-(9-Fluorenylmethoxycarbonyl)-L-leucine reflect the combined characteristics of its amino acid and protecting group components, resulting in a compound with well-defined thermal, optical, and solubility parameters. The melting point ranges from 152 to 156 degrees Celsius, indicating a crystalline solid with moderate thermal stability suitable for standard synthetic procedures. The optical rotation measurements demonstrate the compound's chiral nature, with values of -25 to -26 degrees when measured at a concentration of 1 gram per 100 milliliters in dimethylformamide at 20 degrees Celsius.

Solubility characteristics reveal selective dissolution behavior that influences both synthetic applications and purification procedures. The compound exhibits slight solubility in dimethylformamide and dimethyl sulfoxide, which are commonly employed solvents in peptide synthesis protocols. This limited solubility in polar aprotic solvents reflects the balance between the hydrophobic fluorene system and the polar carboxylic acid functionality. The predicted boiling point of approximately 487 degrees Celsius and estimated density of 1.21 grams per cubic centimeter provide additional physical parameters for handling and processing considerations.

The compound demonstrates hygroscopic properties, necessitating storage under controlled moisture conditions to maintain chemical integrity. The predicted pKa value of 3.91 indicates acidic behavior typical of carboxylic acid functionality, which influences ionization state and reactivity under different pH conditions. Spectroscopic properties include strong ultraviolet absorption characteristic of the fluorene chromophore, enabling convenient monitoring of synthetic transformations through routine analytical techniques.

| Property | Value | Units | Reference Conditions |

|---|---|---|---|

| Melting Point | 152-156 | °C | Literature value |

| Optical Rotation | -25 to -26 | degrees | c=1, DMF, 20°C |

| Molecular Weight | 353.41 | g/mol | Calculated |

| Density | 1.21 | g/cm³ | Estimated |

| pKa | 3.91 | - | Predicted |

| Solubility | Slight | - | DMF, DMSO |

Historical Development in Peptide Chemistry

The historical development of N-(9-Fluorenylmethoxycarbonyl)-L-leucine is intrinsically linked to the broader evolution of peptide synthesis methodologies and protecting group chemistry that spans over a century of scientific advancement. The foundation for modern peptide synthesis was established in the early 1960s when R. Bruce Merrifield introduced solid-phase peptide synthesis, a revolutionary approach that enabled the stepwise assembly of peptide chains while attached to an insoluble resin support. This breakthrough methodology initially relied on the tert-butyloxycarbonyl protecting group for amino protection, which required acidic conditions for removal.

The fluorenylmethoxycarbonyl protecting group was first introduced by Louis Carpino in 1970 as a base-labile alternative to existing acid-labile protecting groups. This innovation addressed the need for orthogonal protection strategies that could provide complementary reactivity patterns and enable more selective synthetic transformations. The adoption of the fluorenylmethoxycarbonyl system for solid-phase applications occurred in the late 1970s, with significant contributions from Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge.

The widespread acceptance of fluorenylmethoxycarbonyl chemistry in peptide synthesis laboratories was remarkably rapid, as demonstrated by studies conducted by the Peptide Synthesis Research Committee of the Association of Biomolecular Resource Facilities. These investigations revealed a dramatic shift from tert-butyloxycarbonyl-based methods to fluorenylmethoxycarbonyl chemistry, with usage increasing from 50 percent in 1991 to 98 percent by 1994. This transition was driven by the milder reaction conditions, improved compatibility with sensitive functional groups, and enhanced synthetic efficiency offered by the fluorenylmethoxycarbonyl protecting group.

The development of N-(9-Fluorenylmethoxycarbonyl)-L-leucine as a specific reagent followed these broader methodological advances, providing peptide chemists with access to leucine-containing sequences through reliable and efficient synthetic protocols. The compound's applications have expanded beyond traditional peptide synthesis to encompass diverse research areas including drug development, biotechnology, neuroscience research, and materials science. Contemporary applications include the synthesis of novel peroxisome proliferator-activated receptor gamma ligands, various oligopeptides, cyclic depsipeptides, and specialized biomaterials for drug delivery systems.

Properties

IUPAC Name |

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)11-15(21(24)25)12-23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRQUNUKPSDFFF-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464932 | |

| Record name | (2S)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193887-45-5 | |

| Record name | (2S)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route

-

- Amino acid (specifically, (S)-2-(aminomethyl)-4-methylpentanoic acid)

- Fmoc chloride

- Sodium carbonate (base)

- Organic solvent (e.g., DMF or DCM)

-

- Room temperature

- Stirring for several hours to ensure complete reaction

-

- Crystallization

- Chromatography (e.g., flash column chromatography)

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

The compound undergoes several types of chemical reactions, including deprotection, coupling reactions, and substitution reactions.

| Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|

| Deprotection | Piperidine in DMF at room temperature | Removal of the Fmoc group |

| Coupling Reactions | HBTU or DIC in DMF with a base like DIPEA | Formation of peptide bonds with other amino acids or peptides |

| Substitution Reactions | Various nucleophiles in the presence of a base | Replacement of the Fmoc group with other protecting groups or functional groups |

Research Findings and Applications

This compound is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a building block in the synthesis of peptides and proteins, facilitating studies on protein structure and function, and the development of peptide-based drugs.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DIC.

Substitution Reactions: Replacement of the Fmoc group with other protecting groups or functional groups.

Common Reagents and Conditions

Deprotection: Piperidine in DMF at room temperature.

Coupling: HBTU or DIC in DMF with a base like DIPEA.

Substitution: Various nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions include peptides and modified amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid is extensively used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of peptides and proteins.

Biology: In the study of protein structure and function.

Medicine: For the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for various applications, including diagnostics and research.

Mechanism of Action

The primary mechanism of action of (S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide chain.

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs and their differentiating features:

Research Findings and Data Gaps

Stability and Reactivity

- The target compound is stable under normal conditions but incompatible with strong acids/bases .

- Dimethylpentanoic Acid Analog: Stable at -20°C for years, suggesting superior shelf life compared to analogs requiring -80°C storage .

Ecological and Toxicological Data

- Critical Data Gaps : Most compounds, including the target, lack ecotoxicity (e.g., biodegradability, bioaccumulation) and chronic exposure data .

Biological Activity

(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid, often referred to as Fmoc-amino acid derivative, is a compound of considerable interest in medicinal chemistry and peptide synthesis due to its structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C22H25NO4

- Molecular Weight : 367.45 g/mol

- IUPAC Name : this compound

- CAS Number : 193887-45-5

The structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amino acids during peptide synthesis. The presence of the 4-methylpentanoic acid moiety contributes to its unique reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily influenced by its structural components. Compounds with similar structures have demonstrated significant pharmacological properties, including:

- Antimicrobial Activity : Fluorene derivatives have been reported to exhibit antimicrobial effects against various bacterial strains. For example, modifications in the fluorenyl structure can enhance activity against resistant strains such as Staphylococcus aureus and Escherichia coli .

- Antitumor Properties : Some derivatives have shown promising results as antiproliferative agents through mechanisms such as topoisomerase inhibition. This suggests potential applications in cancer therapy .

- Enzyme Inhibition : The unique structure may influence interactions with specific enzymes, potentially acting as inhibitors or modulators in biochemical pathways .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but can be hypothesized based on related compounds:

- Binding Affinity : The Fmoc group allows selective binding to biological targets, potentially enhancing the compound's efficacy in therapeutic applications.

- Cell Penetration : The lipophilicity introduced by the fluorenyl moiety may facilitate cellular uptake, enabling the compound to exert its effects intracellularly.

Table 1: Summary of Biological Activities

Case Study Examples

- Antimicrobial Testing : A study evaluated various fluorene derivatives against Staphylococcus aureus, revealing that specific structural modifications significantly improved antibacterial activity, suggesting that similar changes in this compound could yield enhanced effects .

- Antitumor Activity : Research on related compounds demonstrated that introducing linear alkyl groups increased antiproliferative activity compared to branched groups. This indicates that optimizing side chains in (S)-2 could lead to more effective cancer therapies .

- Mechanistic Studies : Molecular docking studies have indicated that certain derivatives can effectively inhibit bacterial proteins, providing insights into their mechanisms of action and paving the way for future drug design efforts .

Q & A

Basic: How can researchers optimize the synthesis of (S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid to improve yield and purity?

Answer:

Synthesis optimization requires precise control of reaction parameters:

- Temperature and pH: Maintain temperatures between 0–25°C during coupling steps to minimize side reactions. Adjust pH to 8–9 for efficient Fmoc deprotection using piperidine .

- Solvent Selection: Use dichloromethane (DCM) or dimethylformamide (DMF) for solubility and stability of intermediates .

- Catalysts: Employ HOBt/DIC or HATU as coupling agents to enhance reaction efficiency .

- Analytical Monitoring: Use HPLC to track reaction progress and NMR (¹H/¹³C) to confirm structural integrity .

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

Safety measures include:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .

- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Decontamination: Clean spills with sand/vermiculite, followed by 70% ethanol. Dispose via authorized waste management services .

Advanced: How does the stability of the Fmoc protective group vary under different reaction conditions, and what alternatives exist?

Answer:

- Stability: The Fmoc group is stable under acidic conditions (e.g., TFA) but labile in basic environments (e.g., 20% piperidine in DMF). Prolonged exposure to light or heat (>40°C) accelerates degradation .

- Alternatives: For acid-sensitive substrates, consider Boc (tert-butoxycarbonyl) or Alloc (allyloxycarbonyl) groups, which require Pd-catalyzed deprotection .

Advanced: Which analytical techniques are most effective for characterizing this compound and ensuring batch-to-batch consistency?

Answer:

- Purity Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

- Structural Confirmation: ¹H/¹³C NMR for backbone verification; HRMS (High-Resolution Mass Spectrometry) for molecular weight validation .

- Chirality: Polarimetry or chiral HPLC to confirm enantiomeric excess (>98%) .

Advanced: What mechanistic insights govern the coupling reactions involving this compound in peptide synthesis?

Answer:

- Activation Mechanism: Carbodiimide-based reagents (e.g., DIC) activate the carboxylic acid via an O-acylisourea intermediate, facilitating amide bond formation .

- Side Reactions: Monitor for racemization (minimized at 0–4°C) and Fmoc cleavage by residual amines. Use additives like HOAt to suppress epimerization .

Advanced: How can researchers assess the biological activity of peptides synthesized using this compound?

Answer:

- In Vitro Assays: Test receptor binding affinity via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .

- Cell-Based Studies: Evaluate cytotoxicity and membrane permeability using fluorescently tagged peptides in HEK293 or HeLa cell lines .

Advanced: How should researchers address contradictory data on the compound’s toxicity and environmental impact?

Answer:

- Toxicity Gaps: Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) in rodents, as existing SDS lack data .

- Environmental Risk: Perform OECD 301 biodegradability tests and algae toxicity assays to fill ecological data gaps .

Advanced: What challenges arise when scaling up synthesis from milligram to gram quantities?

Answer:

- Mixing Efficiency: Use continuous-flow reactors to maintain homogeneity in large-scale reactions .

- Purification: Transition from flash chromatography to preparative HPLC or recrystallization for cost-effective purification .

- Thermal Control: Implement jacketed reactors to dissipate exothermic heat during coupling steps .

Advanced: How can degradation products of this compound be identified and mitigated during storage?

Answer:

- Degradation Pathways: Hydrolysis of the Fmoc group under humid conditions or oxidation of the pentanoic acid chain .

- Mitigation: Store under argon with desiccants. Use LC-MS to monitor degradation and add antioxidants like BHT (0.01% w/v) .

Advanced: What computational tools are suitable for predicting the compound’s interactions in drug design?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GPCRs) .

- MD Simulations: Run GROMACS simulations to study peptide stability and conformational dynamics in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.